Cas no 2229621-66-1 (3-(1-methyl-1H-1,2,3-triazol-4-yl)propane-1-thiol)

3-(1-Methyl-1H-1,2,3-triazol-4-yl)propane-1-thiol is a sulfur-containing heterocyclic compound featuring a 1,2,3-triazole core with a methyl substituent at the 1-position and a propylthiol side chain at the 4-position. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in click chemistry applications and as a ligand for metal coordination. The thiol group enables facile conjugation with gold surfaces or other thiol-reactive substrates, while the triazole moiety offers stability and versatility in further functionalization. Its balanced hydrophilicity and lipophilicity enhance solubility in diverse solvents, facilitating use in materials science and bioconjugation. The compound’s stability under ambient conditions ensures handling convenience.
3-(1-methyl-1H-1,2,3-triazol-4-yl)propane-1-thiol structure
2229621-66-1 structure
商品名:3-(1-methyl-1H-1,2,3-triazol-4-yl)propane-1-thiol
CAS番号:2229621-66-1
MF:C6H11N3S
メガワット:157.236639261246
CID:6593367
PubChem ID:165670320

3-(1-methyl-1H-1,2,3-triazol-4-yl)propane-1-thiol 化学的及び物理的性質

名前と識別子

    • 3-(1-methyl-1H-1,2,3-triazol-4-yl)propane-1-thiol
    • EN300-1787438
    • 2229621-66-1
    • インチ: 1S/C6H11N3S/c1-9-5-6(7-8-9)3-2-4-10/h5,10H,2-4H2,1H3
    • InChIKey: TYXITGUBBRRLJS-UHFFFAOYSA-N
    • ほほえんだ: SCCCC1=CN(C)N=N1

計算された属性

  • せいみつぶんしりょう: 157.06736854g/mol
  • どういたいしつりょう: 157.06736854g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 99
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 31.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.6

3-(1-methyl-1H-1,2,3-triazol-4-yl)propane-1-thiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1787438-5.0g
3-(1-methyl-1H-1,2,3-triazol-4-yl)propane-1-thiol
2229621-66-1
5g
$3894.0 2023-06-02
Enamine
EN300-1787438-0.1g
3-(1-methyl-1H-1,2,3-triazol-4-yl)propane-1-thiol
2229621-66-1
0.1g
$1183.0 2023-09-19
Enamine
EN300-1787438-10g
3-(1-methyl-1H-1,2,3-triazol-4-yl)propane-1-thiol
2229621-66-1
10g
$5774.0 2023-09-19
Enamine
EN300-1787438-10.0g
3-(1-methyl-1H-1,2,3-triazol-4-yl)propane-1-thiol
2229621-66-1
10g
$5774.0 2023-06-02
Enamine
EN300-1787438-0.25g
3-(1-methyl-1H-1,2,3-triazol-4-yl)propane-1-thiol
2229621-66-1
0.25g
$1235.0 2023-09-19
Enamine
EN300-1787438-1g
3-(1-methyl-1H-1,2,3-triazol-4-yl)propane-1-thiol
2229621-66-1
1g
$1343.0 2023-09-19
Enamine
EN300-1787438-1.0g
3-(1-methyl-1H-1,2,3-triazol-4-yl)propane-1-thiol
2229621-66-1
1g
$1343.0 2023-06-02
Enamine
EN300-1787438-0.05g
3-(1-methyl-1H-1,2,3-triazol-4-yl)propane-1-thiol
2229621-66-1
0.05g
$1129.0 2023-09-19
Enamine
EN300-1787438-0.5g
3-(1-methyl-1H-1,2,3-triazol-4-yl)propane-1-thiol
2229621-66-1
0.5g
$1289.0 2023-09-19
Enamine
EN300-1787438-2.5g
3-(1-methyl-1H-1,2,3-triazol-4-yl)propane-1-thiol
2229621-66-1
2.5g
$2631.0 2023-09-19

3-(1-methyl-1H-1,2,3-triazol-4-yl)propane-1-thiol 関連文献

3-(1-methyl-1H-1,2,3-triazol-4-yl)propane-1-thiolに関する追加情報

3-(1-Methyl-1H-1,2,3-Triazol-4-Yl)Propane-1-Thiol: A Comprehensive Overview

The compound with CAS No 2229621-66-1, commonly referred to as 3-(1-methyl-1H-1,2,3-triazol-4-yl)propane-1-thiol, is a fascinating molecule with a diverse range of applications in modern chemistry. This compound is a derivative of thiols, which are organic compounds containing a sulfur atom bonded to a hydrogen atom and an alkyl or aryl group. The presence of the 1-methyl-1H-1,2,3-triazol ring in its structure adds unique properties that make it highly versatile in various chemical reactions and industrial processes.

Recent studies have highlighted the importance of 3-(1-methyl-1H-1,2,3-triazol-4-yl)propane-1-thiol in the field of materials science. Researchers have explored its potential as a building block for constructing advanced materials such as polymers and hybrid organic-inorganic frameworks. The thiol group in the molecule plays a crucial role in forming strong bonds with metal surfaces, making it an ideal candidate for applications in surface modification and catalysis.

In addition to its role in materials science, this compound has also gained attention in the field of biotechnology. Its ability to form stable complexes with metal ions has been leveraged in the development of novel biosensors and diagnostic tools. For instance, recent research has demonstrated its utility in creating highly sensitive sensors for detecting heavy metal ions such as mercury and lead in environmental samples.

The synthesis of 3-(1-methyl-1H-1,2,3-triazol-4-ylium)propane-thiol involves a multi-step process that typically begins with the preparation of the triazole ring. This is followed by functionalization with the thiol group through nucleophilic substitution or coupling reactions. The choice of synthetic pathway depends on the desired purity and scale of production. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry have been employed to optimize the reaction conditions and improve yield.

One of the most promising areas of research involving this compound is its application in drug delivery systems. The triazole ring is known for its ability to act as a bioisostere, which can enhance the pharmacokinetic properties of drugs. By incorporating 3-(methyltriazolyl)propanethiol into drug molecules, researchers aim to improve their solubility, stability, and bioavailability. Preliminary studies have shown encouraging results in preclinical models, paving the way for further exploration in clinical settings.

Furthermore, the compound has been investigated for its potential in catalysis. The sulfur atom in the thiol group can act as a Lewis acid or base depending on the reaction conditions, making it suitable for catalyzing various organic transformations. Recent findings have demonstrated its effectiveness as a catalyst in cross-coupling reactions and enantioselective synthesis.

In conclusion, 3-(methyltriazolyl)propanethiol (CAS No 222962166) is a multifaceted compound with significant potential across multiple disciplines. Its unique chemical properties and versatile reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new applications and optimizations for this compound, it is poised to play an increasingly important role in advancing modern chemistry.

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